molecular formula C23H31N6O4+ B12080741 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12080741
M. Wt: 455.5 g/mol
InChI Key: CCBFCRBPAKFPKQ-UHFFFAOYSA-N
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Description

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a complex organic compound that features a purine core with various functional groups attached. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the indole moiety, which is known for its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then further functionalized through a series of reactions, including alkylation, hydroxylation, and amination, to introduce the necessary substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .

Scientific Research Applications

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes involving purine and indole derivatives.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors, modulating their activity, while the purine core can interact with enzymes involved in nucleotide metabolism. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both indole and purine derivatives. This allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C23H31N6O4+

Molecular Weight

455.5 g/mol

IUPAC Name

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C23H31N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,20,24,26,30H,8-9,11-12H2,1-4H3/q+1

InChI Key

CCBFCRBPAKFPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O

Origin of Product

United States

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